N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Overview
Description
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an amine, a methoxy group, a ketone, and a tritylamino group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound “N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid” is a complex molecule that likely interacts with multiple targets. Based on its structure, it appears to contain elements of both amines and carboxylic acids . Amines are known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes . Carboxylic acids, on the other hand, can participate in various biochemical reactions, often serving as substrates for enzymes .
Mode of Action
The amine group might interact with biological targets through processes such as protonation or deprotonation, forming ionic bonds with target molecules . The carboxylic acid group could participate in reactions such as esterification or amide bond formation .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways due to its complex structure. For instance, it might influence pathways involving neurotransmitters, given the presence of the amine group . Additionally, the carboxylic acid group could play a role in metabolic pathways, possibly serving as a substrate for various enzymes .
Pharmacokinetics
Both amines and carboxylic acids are known to have good solubility in water, which could potentially enhance the compound’s bioavailability .
Result of Action
Given its structural features, it might influence cellular processes such as signal transduction or metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the protonation state of the amine and carboxylic acid groups could vary depending on the pH, potentially affecting the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of N-Ethylethanamine: This can be achieved by the alkylation of ethanamine with ethyl halides under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base.
Formation of the Ketone Group: Oxidation of an alcohol precursor using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Attachment of the Tritylamino Group: This step involves the reaction of an amine precursor with trityl chloride in the presence of a base to form the tritylamino group.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines, amides.
Scientific Research Applications
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
5-Methoxy-2-(tritylamino)pentanoic acid: Lacks the ketone group.
N-Ethylethanamine;5-oxo-2-(tritylamino)pentanoic acid: Lacks the methoxy group.
Uniqueness
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
N-ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4.C4H11N/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,26H,17-18H2,1H3,(H,28,29);5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHRFQYJMICOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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